molecular formula C10H11F3N2O2 B14848400 Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate

Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B14848400
M. Wt: 248.20 g/mol
InChI Key: OCDZWMFUAAYDEE-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Methyl 4-(2-aminoethyl)pyridine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 6-(trifluoromethyl)pyridine-2-carboxylate: Lacks the aminoethyl group, affecting its biological activity.

Uniqueness: Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H11F3N2O2/c1-17-9(16)7-4-6(2-3-14)5-8(15-7)10(11,12)13/h4-5H,2-3,14H2,1H3

InChI Key

OCDZWMFUAAYDEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)CCN)C(F)(F)F

Origin of Product

United States

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